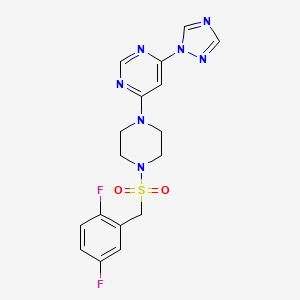
4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H17F2N7O2S and its molecular weight is 421.43. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compounds and Biological Significance
This compound, characterized by its pyrimidine and triazole heterocyclic structure, exhibits diverse biological activities. Triazines, in particular, are of interest in medicinal chemistry due to their wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties. These activities are attributed to the presence of nitrogen atoms that replace carbon in the benzene ring, forming triazine. Researchers consider the triazine nucleus a valuable core for developing future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Biochemical Applications and Optical Sensing
Pyrimidine derivatives, including the compound , are significant for biochemical applications and optical sensing. Due to their ability to form coordination and hydrogen bonds, these derivatives are utilized as exquisite sensing materials, demonstrating their versatility in biological and medicinal applications. Their inherent properties make them suitable for designing optical sensors, showcasing their practicality in various scientific and medical fields (Jindal & Kaur, 2021).
Synthetic Strategies and Biological Activities
The incorporation of 1,2,4-triazole structures into pharmaceutical compounds is of considerable interest due to their diverse biological activities. Various synthetic strategies have been explored to develop novel 1,2,4-triazole derivatives, which have shown potential in treating a range of conditions, including inflammatory diseases, bacterial infections, and even neglected diseases. The ongoing research underscores the need for new, efficient synthesis methods that align with green chemistry principles and address emerging health challenges (Ferreira et al., 2013).
Therapeutic Applications and Chemical Reactivity
The molecule's pyrimidine and triazine components are integral to its therapeutic applications. Pyrimidine-triazine hybrids have been studied extensively for their potent biological activities, such as anticonvulsant, antiviral, and anti-inflammatory effects. The synthesis of these hybrids offers a promising avenue for medicinal chemists to explore further for significant therapeutic effects (Asgaonkar et al., 2022).
特性
IUPAC Name |
4-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N7O2S/c18-14-1-2-15(19)13(7-14)9-29(27,28)25-5-3-24(4-6-25)16-8-17(22-11-21-16)26-12-20-10-23-26/h1-2,7-8,10-12H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYCUMVEMZRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

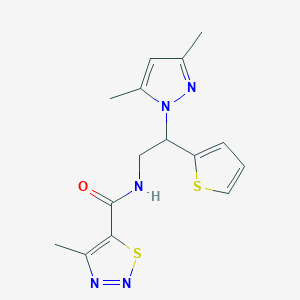
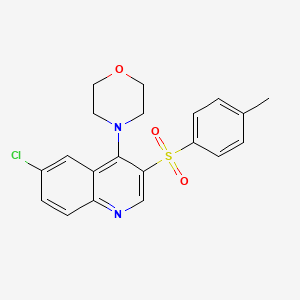
![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)
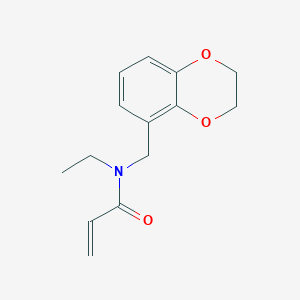

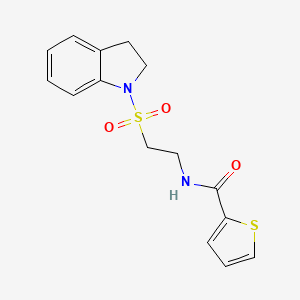
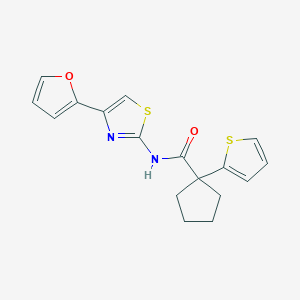
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)
![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)
